molecular formula C24H20N4O2 B2560161 N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478034-00-3

N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No.: B2560161
CAS No.: 478034-00-3
M. Wt: 396.45
InChI Key: ZECMAYZKEDTMSL-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide is a complex organic compound with a molecular formula of C24H20N4O2 and a molar mass of 396.44 g/mol . This compound features a benzyl group, a pyridinyl group, and a pyrimidinyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2-pyridinyl)-2-pyrimidinyl chloride with 4-hydroxybenzaldehyde to form the phenoxy intermediate.

    Benzylation: The phenoxy intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Acetamide Formation: Finally, the benzylated intermediate undergoes a reaction with chloroacetyl chloride in the presence of a base to form the acetamide group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyridinyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}ethanamide
  • N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propionamide

Uniqueness

Compared to similar compounds, N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide may exhibit unique properties such as higher binding affinity to certain biological targets or improved stability under physiological conditions. These characteristics make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-23(27-16-18-6-2-1-3-7-18)17-30-20-11-9-19(10-12-20)24-26-15-13-22(28-24)21-8-4-5-14-25-21/h1-15H,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECMAYZKEDTMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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